molecular formula C18H17N3O B5516780 N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine

N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine

Cat. No.: B5516780
M. Wt: 291.3 g/mol
InChI Key: BDQAGVLMJNNPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methoxyphenyl)-6-methyl-2-phenyl-4-pyrimidinamine is 291.137162174 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine, also known as ChemDiv3_002128 or N-(4-methoxyphenyl)-6-methyl-2-phenyl-4-pyrimidinamine, has been found to interact with several targets. It has been reported to have potential inhibitory activity against EGFR and VEGFR-2 . These proteins are key players in cell signaling pathways and are often associated with the progression of certain types of cancers, including triple-negative breast cancer .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active sites of the target proteins, EGFR and VEGFR-2, thereby inhibiting their activity . The specific interactions between the compound and these proteins are complex and involve various forces, including van der Waals interactions and hydrogen bonding .

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 by the compound can affect several biochemical pathways. These proteins are involved in cell proliferation, migration, and survival pathways. Therefore, their inhibition can lead to the suppression of these pathways, potentially slowing down the progression of diseases such as cancer .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been studied using computational models . The compound was found to meet the ADMET and drug-likeness requirements without violating Lipinski’s rule of five, suggesting good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the target proteins, leading to the suppression of the associated biochemical pathways. This can result in reduced cell proliferation and migration, potentially slowing the progression of diseases such as cancer .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s ability to bind to its targets. Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) are often used as a source of this information .

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-12-17(20-15-8-10-16(22-2)11-9-15)21-18(19-13)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQAGVLMJNNPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.